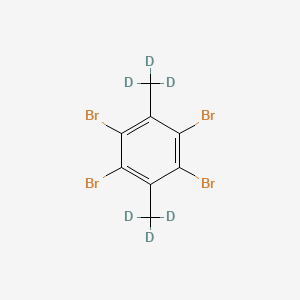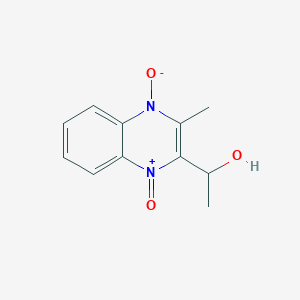![molecular formula C16H18N6O3 B13448011 N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide is a complex organic compound featuring a tetrazole ring, a nitrophenyl group, and a propenamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of zinc salts as catalysts.
Attachment of the Cyclopentyl Group: The cyclopentyl group is introduced via alkylation reactions.
Formation of the Propenamide Moiety: The propenamide group is formed through amide coupling reactions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of palladium catalysts.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted tetrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor binding pockets. This binding can inhibit or modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-2-propenamide: Lacks the nitrophenyl group, which may affect its binding affinity and specificity.
3-(4-Nitrophenyl)-2-propenamide: Lacks the tetrazole ring, which may reduce its ability to mimic carboxylate groups.
Uniqueness
N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide is unique due to the combination of the tetrazole ring and the nitrophenyl group, which provides a balance of electronic properties and steric factors. This makes it a versatile compound for various applications in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C16H18N6O3 |
|---|---|
Molekulargewicht |
342.35 g/mol |
IUPAC-Name |
(E)-N-[(1-cyclopentyltetrazol-5-yl)methyl]-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H18N6O3/c23-16(10-7-12-5-8-14(9-6-12)22(24)25)17-11-15-18-19-20-21(15)13-3-1-2-4-13/h5-10,13H,1-4,11H2,(H,17,23)/b10-7+ |
InChI-Schlüssel |
FARXECBYUJPKMZ-JXMROGBWSA-N |
Isomerische SMILES |
C1CCC(C1)N2C(=NN=N2)CNC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CCC(C1)N2C(=NN=N2)CNC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)

![(6R-trans)-1-[[2-[(Diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidnium Iodide](/img/structure/B13447961.png)
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene](/img/structure/B13447964.png)
![4-fluoro-1-[[5-fluoro-1-(1H-imidazol-2-yl)-2,3-dihydro-1H-inden-4-yl]methyl]pyrazole](/img/structure/B13447972.png)





![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![(2S)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B13448025.png)

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
